molecular formula C14H12N6O2 B12181872 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B12181872
M. Wt: 296.28 g/mol
InChI Key: WHIXDPJXQWGXMG-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core (6-oxo-3-phenylpyridazine) linked via an acetamide bridge to a 1,2,4-triazole moiety.

Properties

Molecular Formula

C14H12N6O2

Molecular Weight

296.28 g/mol

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C14H12N6O2/c21-12(17-14-15-9-16-18-14)8-20-13(22)7-6-11(19-20)10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,15,16,17,18,21)

InChI Key

WHIXDPJXQWGXMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC=NN3

Origin of Product

United States

Biological Activity

The compound 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide (CAS Number: 1436005-84-3) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H12N6O2C_{14}H_{12}N_{6}O_{2}, with a molecular weight of approximately 296.28 g/mol. Its structure includes a pyridazinone core and a triazole moiety, which are key to its biological activity.

PropertyValue
Molecular FormulaC14H12N6O2C_{14}H_{12}N_{6}O_{2}
Molecular Weight296.28 g/mol
CAS Number1436005-84-3

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

1. Antimicrobial Activity
Preliminary studies have shown that 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth at certain concentrations.

2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays suggest that it may reduce the production of pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.

3. Anticancer Potential
Several studies have focused on the anticancer activity of this compound. Notably, it has shown promising results in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Cell Signaling Modulation : The compound can interfere with cell signaling pathways, particularly those related to inflammation and cancer progression.

Study 1: Antimicrobial Efficacy

A study conducted by researchers aimed to evaluate the antimicrobial efficacy of various pyridazine derivatives, including our compound. Results indicated that it exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced levels of TNF-alpha and IL-6 in a dose-dependent manner, highlighting its therapeutic potential in managing inflammatory disorders .

Study 3: Anticancer Activity

A comprehensive study evaluated the anticancer properties of the compound against several cancer cell lines (e.g., MCF-7, A549). The results showed that it induced apoptosis with an IC50 value ranging from 5 to 10 µM across different cell lines, indicating strong anticancer activity .

Comparison with Similar Compounds

VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

  • Structural Differences: VUAA1 replaces the pyridazinone ring with a pyridinyl group and introduces a thioether linkage between the triazole and acetamide. The 4-ethylphenyl substituent in VUAA1 contrasts with the unsubstituted phenyl group in the target compound.
  • Functional Insights :
    • VUAA1 is a calmodulin antagonist, modulating sensory pathways in insects . The thioether group may enhance membrane permeability compared to the oxygen-based linkages in the target compound.
    • Activity : VUAA1 exhibits EC₅₀ values in the low micromolar range (1–10 µM) in olfactory receptor studies .

C6.-7517329 (2-(4-methoxyphenyl)-N-{[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}acetamide)

  • Structural Differences: Incorporates a thiazole ring and methoxyphenyl group, increasing steric bulk and electron-donating effects. The thioether and thiazole moieties differentiate its electronic profile from the target compound’s pyridazinone-triazole system.
  • Functional Insights: Thiazole-containing analogs often exhibit enhanced antimicrobial or anticancer activity due to sulfur’s polarizability .

Benzo[b][1,4]oxazin-3(4H)-one Derivatives (e.g., Compound 7a-c)

  • Structural Differences: Replace pyridazinone with a benzooxazinone core, fused to a pyrimidine ring. Lack a triazole group but include oxadiazole or pyrimidine substituents.
  • Functional Insights: These derivatives show moderate to high yields (70–85%) in synthesis, with confirmed structures via ¹H NMR and IR spectroscopy .

Comparative Data Table

Parameter Target Compound VUAA1 C6.-7517329 Benzo[b]oxazinone
Core Structure Pyridazinone + triazole Pyridinyl + triazole + thio Thiazole + triazole + thio Benzooxazinone + pyrimidine
Key Functional Groups Acetamide, phenyl, triazole Thioether, ethylphenyl Methoxyphenyl, thiazole Oxadiazole, methyl
Synthetic Yield Not reported Not reported Not reported 70–85%
Reported Bioactivity Not available Calmodulin antagonism Not available Not available
Spectroscopic Confirmation Implied (via SHELX methods) MS, NMR Not detailed ¹H NMR, IR, MS

Key Research Findings and Implications

  • Compared to VUAA1, the absence of a thioether may reduce metabolic instability but could limit cell penetration .
  • Gaps in Data: No direct solubility, toxicity, or IC₅₀/EC₅₀ data are available for the target compound. Future studies should prioritize pharmacokinetic profiling.
  • Synthetic Considerations: The use of cesium carbonate and DMF in analogous syntheses (e.g., benzooxazinones) suggests viable routes for scaling production .

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